1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone

Descripción

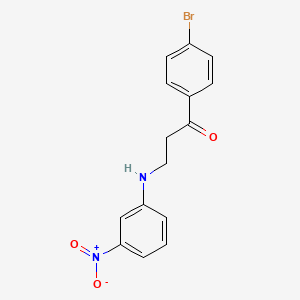

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-(3-nitroanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c16-12-6-4-11(5-7-12)15(19)8-9-17-13-2-1-3-14(10-13)18(20)21/h1-7,10,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEWOUATVDFPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477333-93-0 | |

| Record name | 1-(4-BROMOPHENYL)-3-(3-NITROANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone typically involves the reaction of 4-bromobenzaldehyde with 3-nitroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 1-(4-Bromophenyl)-3-(3-aminoanilino)-1-propanone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone. For instance, derivatives of quinazolin-4(3H)-one, which share structural similarities with the compound , have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. These studies demonstrated that certain derivatives exhibited significant inhibition of NO production, indicating a promising avenue for developing anti-inflammatory agents .

The structure-activity relationship (SAR) studies revealed that specific functional groups, such as thioamide linkages and halogen substitutions on the phenyl ring, are crucial for enhancing the biological activity of these compounds. For example, compounds with a 4-bromo substitution showed improved anti-inflammatory effects compared to their non-brominated counterparts .

Organic Synthesis Applications

Synthesis of Novel Derivatives

This compound serves as a precursor in the synthesis of various organic compounds. Its unique structural features allow it to participate in reactions that yield novel derivatives with potential pharmacological properties. The compound can be synthesized through various methods, including the Wilgerodt–Kindler reaction, which has been employed to create quinazolinone derivatives with enhanced biological activities .

Case Studies and Research Findings

Several case studies have investigated the biological activities of related compounds:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Research has indicated that certain derivatives related to this compound exhibit DPP-IV inhibitory activity, which is significant for diabetes management.

- Anticancer Activity : Compounds with similar structures have shown promise in anticancer applications, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

Data Tables

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group may also contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its overall activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone with analogous β-amino ketones:

Key Observations :

Electronic Effects :

- The nitro group in the target compound creates a strong electron-deficient aromatic system, enhancing acidity at the NH group (pKa ~8–10) compared to methoxy- or methyl-substituted analogs .

- Chloro and fluoro substituents (e.g., in ) introduce moderate electron-withdrawing effects but favor halogen bonding in crystal lattices .

Hydrogen Bonding and Crystal Packing: Compounds like 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one form centrosymmetric dimers via N–H⋯O hydrogen bonds (R₂²(12) motifs), a feature likely shared by the target compound . Methoxy-substituted analogs (e.g., ) may exhibit weaker hydrogen bonding due to steric hindrance from the methoxy group .

Biological Relevance: β-Amino ketones with nitro groups (e.g., the target compound) show promise as enzyme inhibitors, analogous to Aldi-4 (), which inhibits aldehyde dehydrogenase . Halogenated derivatives (e.g., 4-bromo or 4-chloro) are often explored in medicinal chemistry for enhanced binding affinity .

Phenoxy-substituted compounds () may exhibit improved solubility in organic solvents due to extended aromatic systems .

Actividad Biológica

1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a nitroanilino group attached to a propanone backbone. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological activity compared to its chlorinated or fluorinated analogs.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, studies on related nitroaniline derivatives have shown varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the formation of reactive intermediates that disrupt cellular functions.

Anticancer Potential

The compound's biological evaluation suggests potential anticancer properties. Similar compounds have been tested for cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. For example, related nitroaniline derivatives demonstrated significant cytotoxic effects with IC50 values ranging from 6.59 to 12.51 μM against triple-negative breast cancer cell lines . The bromophenyl group may enhance binding affinity to specific cellular targets, thereby increasing its efficacy.

The proposed mechanism of action for this compound involves:

- Bioreduction of the Nitro Group : This process generates reactive intermediates that can interact with cellular components, leading to apoptosis in cancer cells.

- Binding Affinity Modulation : The bromophenyl moiety may influence the compound's interaction with enzymes or receptors, enhancing its biological effects.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological profiles:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Functional Groups |

|---|---|---|---|

| This compound | Moderate | Significant | Bromine, Nitro |

| 1-(4-Chlorophenyl)-3-(3-nitroanilino)-1-propanone | Moderate | Moderate | Chlorine, Nitro |

| 1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone | Low | Significant | Fluorine, Nitro |

This table illustrates that while all compounds share a similar structure, the presence of different halogens (bromine vs. chlorine vs. fluorine) significantly affects their biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Study on DPP-IV Inhibition : A study focused on aminobenzamide derivatives found that modifications in the structure could lead to enhanced DPP-IV inhibitory activity, which is relevant for diabetes treatment . Although not directly related to this compound, these findings underscore the importance of structural modifications in enhancing biological activity.

- Cytotoxicity Assessments : Research on related nitroaniline derivatives demonstrated potent cytotoxic effects against various cancer cell lines, suggesting that structural features similar to those in this compound can confer significant anticancer properties .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Nitration : Introduce a nitro group to the benzene ring using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) .

- Halogenation : Bromine is introduced via electrophilic substitution using FeBr₃ as a catalyst .

- Amination : Coupling the bromophenylpropanone intermediate with 3-nitroaniline via nucleophilic substitution or condensation, often in polar aprotic solvents (e.g., DMF) under reflux .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl aromatic protons at δ 7.2–7.8 ppm; nitroaniline NH signals at δ 8–9 ppm) .

- FT-IR : Confirms functional groups (C=O stretch ~1700 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and packing. Use SHELX-97 for structure refinement; monitor Flack parameter (x) to avoid centrosymmetric ambiguities .

Q. How does the electronic structure of this compound influence its reactivity?

- Methodological Answer :

- The electron-withdrawing nitro group deactivates the aniline ring, directing electrophiles to meta positions.

- The bromophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reactions).

- UV-Vis spectroscopy (λmax ~300–400 nm) and cyclic voltammetry reveal redox behavior linked to nitro and bromo groups .

Q. What are the common side products during synthesis, and how are they mitigated?

- Methodological Answer :

- Byproducts : Over-nitration, dehalogenation, or keto-enol tautomerization.

- Mitigation :

- Use stoichiometric HNO₃ for controlled nitration .

- Employ inert atmospheres (N₂/Ar) to prevent dehalogenation .

- Monitor reaction pH (<7) to stabilize the keto form .

- Analysis : TLC/HPLC tracks reaction progress; GC-MS identifies volatile impurities.

Q. How is the purity of the compound validated for biological assays?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection (≥95% purity threshold) .

- Elemental Analysis : Matches calculated C, H, N, Br percentages (±0.3% tolerance) .

- Melting Point : Sharp range (e.g., 73–74°C) confirms crystallinity .

Advanced Research Questions

Q. How can DFT calculations predict nonlinear optical (NLO) properties of this compound?

- Methodological Answer :

- Modeling : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to optimize geometry.

- Hyperpolarizability (β) : Compute electronic transitions (HOMO→LUMO) to assess NLO response. For similar bromophenyl-propanones, β values range 1.5–2.5 × 10⁻³⁰ esu, indicating moderate NLO activity .

- Solvent Effects : Include PCM models to simulate dielectric environments .

Q. What intermolecular interactions dominate its crystal packing, and how are they analyzed?

- Methodological Answer :

- Hydrogen Bonding : Graph set analysis (Etter’s rules) identifies motifs like N–H···O (nitro to carbonyl) and C–H···Br interactions .

- π-Stacking : Face-to-face aromatic interactions (3.5–4.0 Å spacing) are quantified using Mercury software .

- Twinned Crystals : Resolve using SHELXL with HKLF5 format and Flack’s x parameter (x < 0.1 indicates correct enantiomorph) .

Q. How does this compound interact with biological targets (e.g., enzymes), and what methods validate these interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens against targets (e.g., cyclooxygenase-2). Key residues (Arg120, Tyr355) show binding affinity (ΔG ~−8.5 kcal/mol) .

- Enzyme Assays : Measure IC₅₀ via spectrophotometry (e.g., COX-2 inhibition at 10–20 µM) .

- MIC Testing : Antimicrobial activity (8–16 µg/mL) against S. aureus is determined via broth microdilution .

Q. How can contradictory crystallographic data (e.g., bond lengths) be resolved?

- Methodological Answer :

- Refinement : Use SHELXL with high-resolution data (d-spacing < 0.8 Å). Apply restraints for disordered atoms .

- Validation : Check R-factor convergence (R1 < 5%); analyze residual density maps (<0.5 eÅ⁻³) .

- Comparison : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds .

Q. What strategies optimize its application in materials science (e.g., OLEDs)?

- Methodological Answer :

- Charge Transport : Measure hole/electron mobility via time-of-flight (TOF) experiments. Bromine enhances electron affinity (EA ~3.1 eV) .

- Thermal Stability : TGA shows decomposition >200°C, suitable for vacuum deposition .

- Optical Bandgap : UV-Vis/Tauc plot gives Eg ~2.8 eV, aligning with blue-light emitter requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.